molecular formula C18H17N5O2S3 B2916968 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686771-26-6

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2916968
CAS No.: 686771-26-6
M. Wt: 431.55
InChI Key: VZBHHCIZKNJNLN-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure is based on a tetrahydropyrimidine scaffold fused with a thiophene ring, a core motif frequently associated with kinase inhibition. This compound is primarily investigated for its potential as a protein kinase inhibitor. Research indicates that derivatives of the thieno[3,2-d]pyrimidin-4-one scaffold are designed to target and inhibit specific kinases involved in cell proliferation and survival signaling pathways. For instance, structurally similar compounds have been explored for their activity against the VEGFR-2 kinase, a critical target in anti-angiogenic cancer therapy (https://pubchem.ncbi.nlm.nih.gov). The molecule's design incorporates a 5-methyl-1,3,4-thiadiazole acetamide group linked via a thioether bridge, which is intended to enhance binding affinity and selectivity. This makes it a valuable chemical probe for researchers studying intracellular signal transduction and for the development of novel targeted therapeutics for cancers and other proliferative diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S3/c1-10-3-5-12(6-4-10)23-16(25)15-13(7-8-26-15)19-18(23)27-9-14(24)20-17-22-21-11(2)28-17/h3-6H,7-9H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBHHCIZKNJNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer properties and other therapeutic potentials.

1. Chemical Structure and Synthesis

The compound features a thiadiazole ring and a thieno[3,2-d]pyrimidine moiety. The synthesis typically involves multi-step reactions that include the formation of the thiadiazole ring followed by the introduction of the thieno-pyrimidine structure. Such synthetic routes are essential for optimizing yield and purity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Thiadiazole derivatives often inhibit enzymes involved in cancer progression, such as phosphodiesterases and carbonic anhydrases .
  • DNA Interaction : The compound may interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells .
  • Antioxidant Properties : Some studies suggest that thiadiazole compounds exhibit antioxidant activity, which can protect cells from oxidative stress .

3.1 Anticancer Properties

Numerous studies have evaluated the anticancer efficacy of thiadiazole derivatives. The following table summarizes findings related to the compound's cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamideHepG2 (liver cancer)4.37 ± 0.7DNA synthesis inhibition
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamideA549 (lung cancer)8.03 ± 0.5Apoptosis induction
Other Thiadiazole DerivativesMCF-7 (breast cancer)VariesEnzyme inhibition

The IC50 values indicate that the compound exhibits significant cytotoxicity against HepG2 and A549 cell lines, making it a promising candidate for further development as an anticancer agent .

3.2 Other Biological Activities

Beyond anticancer effects, thiadiazole derivatives have shown potential in various therapeutic areas:

  • Antimicrobial Activity : Studies indicate that these compounds possess broad-spectrum antimicrobial properties against bacteria and fungi .
  • Anti-inflammatory Effects : Thiadiazole derivatives have been linked to reduced inflammation markers in vitro and in vivo .
  • Neuroprotective Effects : Some derivatives are being investigated for their potential neuroprotective actions in models of neurodegenerative diseases .

4. Case Studies

Several case studies illustrate the biological activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide:

  • Study on HepG2 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability due to its ability to induce apoptosis through DNA damage pathways.
  • A549 Cell Line Experiments : Research showed that the compound inhibited cell proliferation effectively compared to standard chemotherapeutics like cisplatin.

5. Conclusion

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide exhibits promising biological activity with significant implications for cancer therapy and other medical applications. Its mechanisms of action involve enzyme inhibition and interference with DNA synthesis, contributing to its cytotoxic effects against various cancer cell lines.

Further research is warranted to fully elucidate its pharmacological profile and optimize its therapeutic potential through structural modifications and comprehensive preclinical studies.

Comparison with Similar Compounds

Key Observations :

  • The thieno[3,2-d]pyrimidinone core in the target compound is distinct from the quinazolinone () and benzothieno-triazolopyrimidine () systems in analogs.
  • Substituents like the p-tolyl group and 5-methyl-thiadiazole differentiate the target compound from analogs with ethyl-thiadiazole () or sulfamoylphenyl groups ().
2.3 Physicochemical Properties

Limited data are available for the target compound, but analogs provide context (Table 2):

Compound Name Melting Point (°C) Yield (%) Key Spectral Data
Target Compound N/A N/A Unreported
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) 269.0 87 IR: 1680 cm⁻¹ (C=O); NMR confirmed
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((hexahydroquinazolin-4-yl)thio)acetamide N/A N/A Smiles: CCc1nnc(NC(=O)CSc2...)

Key Observations :

  • Analogs with sulfamoylphenyl substituents () exhibit higher melting points (251–315°C), likely due to increased hydrogen bonding.
  • The absence of data for the target compound highlights a gap in current literature.

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